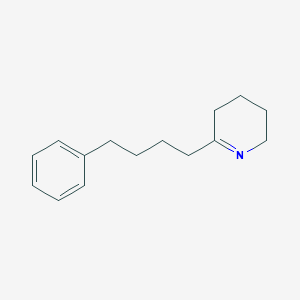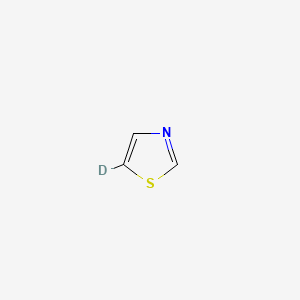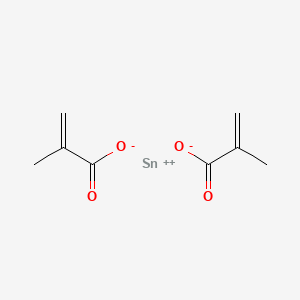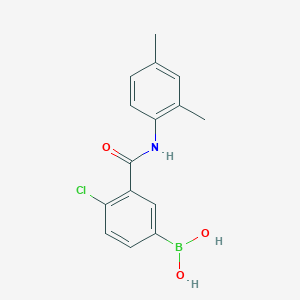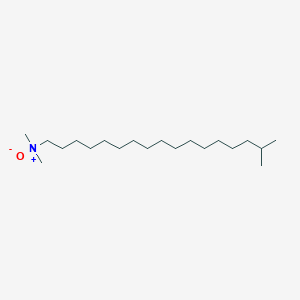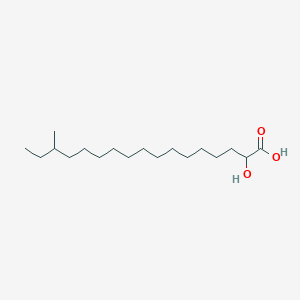
2-Hydroxy-15-methylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-15-methylheptadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the second carbon and a methyl group at the fifteenth carbon. This compound is a long-chain fatty acid and is known for its unique structural properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-15-methylheptadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 15-methylheptadecanoic acid using specific catalysts and reaction conditions. The process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like transition metal complexes.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, hydrolysis, and purification through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-15-methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxy-15-methylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-15-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
15-Methylheptadecanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyheptadecanoic acid: Similar structure but without the methyl group at the fifteenth carbon.
3-Hydroxy-16-methylheptadecanoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-15-methylheptadecanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
122751-78-4 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2-hydroxy-15-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(19)18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
Clé InChI |
GOTJUJHDFGSMOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



